molecular formula C21H26N2O2 B5653873 1-[4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5653873
M. Wt: 338.4 g/mol
InChI Key: XFBSPTWCSDWFHZ-UHFFFAOYSA-N
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Description

1-[4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a piperazine ring, and an ethanone moiety

Preparation Methods

The synthesis of 1-[4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps, including the formation of the piperazine ring and the attachment of the ethoxyphenyl and ethanone groups. Common synthetic routes include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Formation of the Ethanone Moiety: The ethanone group can be attached through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone can be compared with other similar compounds, such as:

    1-(4-Piperazin-1-ylphenyl)ethanone: This compound lacks the ethoxy group and may have different chemical and biological properties.

    1-(4-Methylphenyl)ethanone: This compound has a methyl group instead of the ethoxy group, leading to differences in reactivity and applications.

    1-(4-Phenylpiperazin-1-yl)ethanone: This compound has a phenyl group attached to the piperazine ring, which may affect its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-25-21-10-4-18(5-11-21)16-22-12-14-23(15-13-22)20-8-6-19(7-9-20)17(2)24/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBSPTWCSDWFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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